Kinase Inhibitor Potency: CDK4 and CDK2 Inhibition of Pyrimidinyl Derivatives
Derivatives incorporating the 3-isopropyl-1H-pyrazol-4-yl moiety as a key pharmacophoric element demonstrate nanomolar inhibition against cyclin-dependent kinases (CDKs). In a series of pyrimidin-2-amine analogs synthesized using this pyrazole core, compound CHEMBL1230169 (4-[3-(1-methylethyl)-1H-pyrazol-4-yl]-N-(1-methylpiperidin-4-yl)pyrimidin-2-amine) exhibited an IC₅₀ of 12 nM against human CDK4/cyclin D1 expressed in baculovirus-infected Sf21 cells after 60 minutes via TR-FRET assay [1]. A closely related analog in the same series, CHEMBL1271620 ([4-(3-isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-(4-piperazin-1-yl-phenyl)-amine), displayed an IC₅₀ of 40 nM against human CDK2/cyclin A after 2 hours via IMAP-FP assay [2].
| Evidence Dimension | CDK4/cyclin D1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | CHEMBL1230169: IC₅₀ = 12 nM |
| Comparator Or Baseline | CHEMBL1271620 (analog with 4-piperazin-1-yl-phenyl substitution): IC₅₀ = 40 nM |
| Quantified Difference | CHEMBL1230169 is approximately 3.3-fold more potent than CHEMBL1271620 against CDK4/cyclin D1 |
| Conditions | Human CDK4/cyclin D1 expressed in baculovirus-infected Sf21 cells; TR-FRET assay; 60 min incubation |
Why This Matters
This demonstrates that the pyrazole core with 3-isopropyl substitution enables the synthesis of derivatives with differentiated kinase inhibition profiles, where subtle variations in the coupled amine produce quantifiable potency differences, guiding medicinal chemistry optimization.
- [1] BindingDB. BDBM50330269: CHEMBL1230169. [4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-(1-methylpiperidin-4-yl)-amine. View Source
- [2] BindingDB. BDBM50330271: CHEMBL1271620. [4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-(4-piperazin-1-yl-phenyl)-amine. View Source
